1H-1,2,4-Triazole, 1,3,5-triphenyl-
Description
Significance of the 1,2,4-Triazole (B32235) Scaffold in Contemporary Organic Chemistry
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, is a cornerstone in modern organic and medicinal chemistry. chemicalbook.comnih.gov This structural motif is aromatic, with all its atoms being sp2 hybridized and possessing 6π electrons delocalized across the ring. chemicalbook.com It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable. nih.gov The unique properties of the 1,2,4-triazole ring, such as its dipole character, capacity for hydrogen bonding, rigidity, and solubility, allow it to interact with high affinity at biological receptors, making it a privileged scaffold in drug discovery. nih.gov
The versatility of the 1,2,4-triazole nucleus is demonstrated by its presence in a wide array of pharmacologically active compounds. nih.govnih.gov These derivatives have shown a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. nih.gov The stability of the triazole ring, being resistant to cleavage, further enhances its suitability as a core component in drug design. nih.gov
Beyond medicinal applications, 1,2,4-triazole derivatives are significant in agricultural science, where they are utilized as fungicides, herbicides, insecticides, and plant growth regulators. rjptonline.org Their application also extends to materials science, particularly in the development of luminescent materials and coordination polymers. wikipedia.orgnih.gov The presence of nitrogen atoms in the ring improves intramolecular electron transport, a desirable property for optoelectronic applications. nih.gov The ability to synthesize a vast library of substituted 1,2,4-triazoles through various established methods, such as the Pellizzari and Einhorn-Brunner reactions, underscores its importance and accessibility in chemical research. chemicalbook.comwikipedia.org
Research Context of 1H-1,2,4-Triazole, 1,3,5-triphenyl- within Triazole Derivatives
Within the extensive family of 1,2,4-triazole derivatives, 1H-1,2,4-Triazole, 1,3,5-triphenyl- and its analogues have been a subject of specific research interest. The triphenyl-substituted scaffold provides a unique three-dimensional structure that can be further functionalized to explore its biological and chemical properties.
A notable area of investigation for these compounds is in neuroprotection. For instance, a series of 1,3,5-triphenyl-1,2,4-triazole derivatives were synthesized and evaluated for their potential role in mitigating the effects of acute ischemic stroke. nih.gov Research has focused on the anti-oxidative and anti-inflammatory effects of these compounds as a mechanism for protecting the blood-brain barrier. nih.gov
The synthesis of such trisubstituted 1,2,4-triazoles can be achieved through various modern organic synthesis methodologies. These include metal-free oxidative processes involving a cascade of C-H functionalization and C-N bond formations, as well as multicomponent reactions. organic-chemistry.orgfrontiersin.org For example, one approach involves the reaction of hydrazones with aliphatic amines under oxidative conditions catalyzed by iodine. organic-chemistry.org Another strategy employs a metal-free [3+2] cycloaddition/decarboxylation reaction between aryl diazonium salts and azlactone. frontiersin.org These synthetic routes offer efficient and versatile access to the 1,3,5-trisubstituted 1,2,4-triazole scaffold, allowing for the creation of diverse chemical libraries for further study. organic-chemistry.orgfrontiersin.org
Interactive Data Tables
Table 1: Physicochemical Properties of Parent 1H-1,2,4-Triazole
| Property | Value |
| Molecular Formula | C₂H₃N₃ |
| Appearance | White powder solid |
| Melting Point | 119–121°C |
| Boiling Point | 260°C |
| Density | 1.13 g/cm³ |
| pKa (for protonated species) | 2.19 |
| pKa (neutral molecule) | 10.26 |
Data sourced from ChemicalBook. chemicalbook.com
Table 2: Selected Applications of the 1,2,4-Triazole Scaffold
| Field | Application |
| Medicinal Chemistry | Antifungal, Antibacterial, Anticancer, Antiviral, Anti-inflammatory |
| Agricultural Science | Fungicides, Herbicides, Insecticides, Plant Growth Regulators |
| Materials Science | Luminescent Materials, Coordination Polymers |
Information compiled from various sources. nih.govrjptonline.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
1043-46-5 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1,3,5-triphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)23(22-19)18-14-8-3-9-15-18/h1-15H |
InChI Key |
ZUADNMDNEIWVSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 1h 1,2,4 Triazole, 1,3,5 Triphenyl and Analogues
Established Synthetic Pathways to 1,2,4-Triazole (B32235) Core Structures
The fundamental architecture of the 1,2,4-triazole ring can be constructed through several reliable synthetic routes. These methods are crucial for producing a wide array of triazole derivatives for various applications in material science and pharmaceuticals. nih.gov
The cyclization of various hydrazine (B178648) derivatives is a cornerstone of 1,2,4-triazole synthesis. nih.gov One classical approach is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com For instance, the reaction between benzamide (B126) and benzoyl hydrazide can yield 3,5-diphenyl-1,2,4-triazole. scispace.com Another significant method is the Einhorn-Brunner reaction, which describes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com
More recent developments include catalyst-free methods, such as the reaction of arylidene thiazolone with aryl or alkyl hydrazines. rsc.org This process proceeds through a ring-opening of the thiazolone, followed by intramolecular cyclization and dehydration to form the triazole ring. rsc.org The first synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT) from 5-bromo-3-nitro-1,2,4-triazole demonstrates a modern application of hydrazine derivatives in creating energetic materials. rsc.org
The direct reaction of hydrazine hydrate (B1144303) with formamide (B127407) provides an efficient route to the parent 1,2,4-triazole. This process involves contacting hydrazine or its aqueous solutions with an excess of formamide, typically at temperatures between 140°C and 210°C. richmond.edugoogle.com High yields (92-98%) and purity (94-98%) can be achieved by maintaining at least 2.5 moles of formamide per mole of hydrazine. richmond.edugoogle.com The slow addition of hydrazine to hot formamide (around 170°C) is a preferred condition to optimize the yield and purity of the final product. core.ac.uk Microwave irradiation has been shown to facilitate a smooth, catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, highlighting the method's tolerance for various functional groups. organic-chemistry.org
Symmetrically substituted 1,3,5-triazines, or s-triazines, can serve as precursors in heterocyclic chemistry. wikipedia.org While less common as a direct route to 1,2,4-triazoles, reactions involving the triazine core can be employed. For example, a new series of s-triazine hydrazone derivatives can be prepared through the reaction of 6-hydrazino-2,4-disubstituted-s-triazine with various aldehydes. nih.gov Although this specific reaction leads to hydrazones, it showcases the reactivity of hydrazino-triazines which are key intermediates. The synthesis of 3,6-disubstituted-1,2,4-triazines (a different isomer) has been achieved through the cyclodehydration of specific amides with hydrazine salts, indicating that hydrazine salts are effective reagents for cyclization reactions to form triazine rings. scilit.com
The [3+2] cycloaddition is a powerful and versatile strategy for constructing the 1,2,4-triazole ring, allowing for a high degree of substitution control. researchgate.netfrontiersin.org These reactions typically involve the combination of a three-atom component with a two-atom component. A prominent example is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.org Depending on the catalyst, different isomers can be selectively produced; Ag(I) catalysis favors the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis leads to 1,5-disubstituted isomers. organic-chemistry.orgfrontiersin.org
Other notable [3+2] cycloaddition approaches include:
Copper-catalyzed reactions between nitrile ylides and diazonium salts, which offer mild conditions and operational simplicity. researchgate.net
Metal-free reactions between aryl diazonium salts and azalactones to yield 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org
Reactions of hydrazonoyl hydrochlorides (as nitrilimine precursors) with various partners like carbodiimides or oximes to produce 5-amino- or 1,3,5-trisubstituted 1,2,4-triazoles, respectively. organic-chemistry.orgresearchgate.net
Mechanochemical Cu-catalyzed cycloaddition of azinium-N-imines with nitriles under solvent-free conditions, providing an environmentally friendly route. researchgate.net
Table 1: Selected [3+2] Cycloaddition Strategies for 1,2,4-Triazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Isocyanide | Diazonium Salt | Ag(I) | 1,3-Disubstituted-1,2,4-triazole | isres.org, frontiersin.org, organic-chemistry.org |
| Isocyanide | Diazonium Salt | Cu(II) | 1,5-Disubstituted-1,2,4-triazole | isres.org, frontiersin.org, organic-chemistry.org |
| Nitrile Ylide | Diazonium Salt | Copper-catalyzed | 1,2,4-Triazoles | researchgate.net |
| Hydrazonoyl Chloride | Oxime | Triethylamine (base) | 1,3,5-Trisubstituted-1,2,4-triazole | organic-chemistry.org |
| Hydrazonoyl Chloride | N-Methylimidazole | N/A | 1,3-Disubstituted-1,2,4-triazole | isres.org |
Oxidative cyclization methods provide another major pathway to the 1,2,4-triazole nucleus, often proceeding through the formation of C-N or N-N bonds in the final ring-closing step. A copper-catalyzed oxidative coupling of amidines and nitriles using air as the oxidant is an effective one-step synthesis. acs.org This approach benefits from readily available starting materials and catalysts. acs.org
Another versatile method is the iodine-catalyzed oxidative cyclization of hydrazones and aliphatic amines, which proceeds through a cascade of C-H functionalization, C-N bond formation, and aromatization. organic-chemistry.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been employed as an effective oxidant for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles from amidrazones and aldehydes. frontiersin.orgnih.govchemicalbook.com In some cases, the oxidative cyclization can be highly selective; for example, the Cu(II)-catalyzed reaction of arylidenearylthiosemicarbazides demonstrates a higher propensity for C-N over C-S bond formation to yield 1,2,4-triazole-3-thiones, which can be further desulfurized to the corresponding 1,2,4-triazoles. nih.gov
Table 2: Examples of Oxidative Cyclization Methods for 1,2,4-Triazole Synthesis
| Substrates | Catalyst/Oxidant | Key Features | Reference(s) |
|---|---|---|---|
| Amidines + Nitriles | Copper / O₂ (Air) | One-step process, readily available materials | acs.org |
| Hydrazones + Aliphatic Amines | Iodine (catalyst) | Metal-free, cascade reaction | organic-chemistry.org |
| Amidrazone + Aldehyde | Ceric Ammonium Nitrate (CAN) | Oxidative cyclization in PEG | frontiersin.org, nih.gov, chemicalbook.com |
| Trifluoroacetimidohydrazides | Iodine / DMF | DMF acts as a carbon source, metal-free | isres.org |
| Arylidenearylthiosemicarbazides | Cu(II) | Selective C-N bond formation over C-S | nih.gov |
Advanced Synthetic Approaches for 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives
The synthesis of specifically 1,3,5-trisubstituted 1,2,4-triazoles, including the target compound 1,3,5-triphenyl-1H-1,2,4-triazole, often requires more sophisticated one-pot or multicomponent strategies to ensure high regioselectivity and efficiency.
A highly effective one-pot, two-step process has been developed for producing 1,3,5-trisubstituted-1,2,4-triazoles with yields up to 90%. frontiersin.orgnih.gov This method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org The reaction is facilitated by the peptide coupling reagent HATU, which first promotes the formation of an acylamidine intermediate that subsequently cyclizes upon reaction with the hydrazine. isres.org
Another powerful approach is the metal-free synthesis from hydrazones and aliphatic amines under oxidative conditions, using iodine as a catalyst. organic-chemistry.org This reaction assembles the triazole ring through a sequence of C-H functionalization and double C-N bond formation. organic-chemistry.org Furthermore, specific [3+2] cycloaddition reactions, such as those between hydrazonoyl hydrochlorides and oximes, provide direct access to the 1,3,5-substitution pattern in good yields. organic-chemistry.org A study focused on synthesizing a series of 1,3,5-triphenyl-1,2,4-triazole derivatives for neuroprotective applications underscores the importance of these advanced methods in medicinal chemistry. nih.gov
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods. nih.govrsc.org This technique leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid heating, drastically reduced reaction times, and often higher product yields. nih.govpnrjournal.com
The application of microwave irradiation has proven highly effective in the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. For instance, a facile and efficient method involves the cyclization of amide derivatives with hydrazines, followed by N-acylation. This reaction can be completed in as little as one minute, achieving an impressive 85% yield, a stark contrast to the several hours required by conventional heating. nih.gov
Further research highlights the versatility of MAOS in creating complex triazole analogues. In multi-step syntheses, such as the creation of 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety, microwave assistance is crucial. nih.gov Optimal conditions were identified as heating at 90°C for 15 minutes, which not only shortened the reaction time but also resulted in higher yields compared to traditional methods. nih.gov Similarly, the synthesis of piperazine-azole-fluoroquinolone based 1,2,4-triazoles saw reaction times plummet from 27 hours to just 30 minutes under microwave irradiation, with yields reaching up to 96%. nih.gov
The benefits of microwave-assisted synthesis extend to various substituted triazoles, demonstrating its broad applicability and efficiency.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazole Derivatives
| Product Type | Microwave Time | Conventional Time | Microwave Yield | Reference |
|---|---|---|---|---|
| 1,3,5-Trisubstituted-1,2,4-triazoles | 1 min | >4.0 hours | 85% | nih.gov |
| Piperazine-azole-fluoroquinolones | 30 min | 27 hours | 96% | nih.gov |
| N-substituted propenamides | 33-90 sec | Several hours | 82% | nih.gov |
| 1,2,3-Thiadiazole containing triazoles | 15 min | - | Higher than conventional | nih.gov |
Ultrasound-Accelerated Reaction Techniques
The application of ultrasound irradiation in chemical synthesis, known as sonochemistry, provides another effective method for accelerating the formation of 1,2,4-triazole derivatives. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized high temperatures and pressures, thereby enhancing reaction rates. asianpubs.orgmdpi.com
Ultrasound has been successfully employed in the one-pot synthesis of various 1,2,4-triazole derivatives. One such method involves the reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines, using sodium nitrite (B80452) as an oxidant and a phase transfer catalyst. asianpubs.orgresearchgate.net This approach offers a convenient and rapid pathway to the desired products. asianpubs.org
In the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines, a fused-ring analogue system, ultrasonic irradiation at 99°C for 5-17 minutes proved superior to conventional oil bath heating. nih.gov This method resulted in shorter reaction times, milder conditions, and excellent yields. nih.gov Similarly, the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives was significantly expedited by ultrasound. mdpi.com Reactions that took 16-26 hours via conventional routes were completed in 40-80 minutes under sonication, with yields increasing from 60-75% to 75-89%. mdpi.com
The synthesis of polyfunctional 1,2,4-triazoles has also been achieved through a one-pot, four-component procedure under ultrasonic irradiation, yielding products in 70-96% within 10-25 minutes. researchgate.net These examples consistently demonstrate that ultrasound-assisted synthesis is an efficient, time-saving, and high-yielding alternative to traditional methods. mdpi.comresearchgate.net
Table 2: Ultrasound-Assisted vs. Conventional Synthesis of 1,2,4-Triazole Analogues
| Product Type | Ultrasound Time | Conventional Time | Ultrasound Yield | Reference |
|---|---|---|---|---|
| N-substituted acetamide (B32628) derivatives | 40-80 min | 16-26 hours | 75-89% | mdpi.com |
| 1,2,4-Triazolo[1,5-a]pyrimidines | 5-17 min | - | Excellent | nih.gov |
| Polyfunctional 1,2,4-triazoles | 10-25 min | - | 70-96% | researchgate.net |
Catalyst-Free and Ionic Liquid Mediated Methodologies
In the pursuit of greener and more efficient chemical processes, catalyst-free and ionic liquid-mediated syntheses of 1,2,4-triazoles have gained significant attention. tandfonline.comrsc.orgnih.gov These methods often offer simplified procedures, milder reaction conditions, and reduced environmental impact. rsc.org
A notable catalyst-free approach involves the ring opening and subsequent intramolecular cyclization of arylidene thiazolone with an aryl or alkyl hydrazine. rsc.orgnih.gov This reaction proceeds efficiently without a catalyst, demonstrating a broad substrate scope and applicability to both batch and continuous flow synthesis on a gram scale. rsc.org
Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties like low vapor pressure and high thermal stability. rsc.org A novel acidic ionic liquid, [H2-TMDP][HPO4], has been utilized for the proficient synthesis of 1,2,4-triazole-3-thione derivatives. tandfonline.com This method, conducted in a water-ethanol mixture at room temperature, is rapid, with reaction times of 8-13 minutes, and provides excellent yields ranging from 88% to 96%. The catalyst is also recyclable, adding to the sustainability of the process. tandfonline.com
The use of ionic liquids is not limited to 1,2,4-triazoles. For the synthesis of 1,5-disubstituted 1,2,3-triazoles, a system of FeCl₃ in an ionic liquid has been shown to be an efficient and reusable homogeneous catalyst. mdpi.com These methodologies highlight a shift towards more sustainable and efficient synthetic strategies in heterocyclic chemistry. rsc.org
Regioselective Synthesis of Substituted 1,2,4-Triazoles
The controlled, regioselective synthesis of substituted 1,2,4-triazoles is paramount for creating specific isomers with desired properties. Various methodologies have been developed to dictate the placement of substituents on the triazole ring. isres.orgnih.gov
One highly regioselective one-pot method for producing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.org Another general approach for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles starts from amidrazones, which react with aldehydes in the presence of an oxidizing agent like ceric ammonium nitrate (CAN) in polyethylene (B3416737) glycol (PEG). nih.govfrontiersin.org This process provides rapid access to a diverse range of triazoles. nih.gov A series of 1,3,5-triphenyl-1,2,4-triazole derivatives were specifically synthesized for the evaluation of their neuroprotective effects. nih.gov
Catalyst control has been demonstrated as a powerful tool for directing regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst determines the product. isres.orgorganic-chemistry.org Using a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst directs the reaction to form 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org
Furthermore, the synthesis of 5-trifluoromethyl 1,2,4-triazoles has been achieved via a [3+2]-cycloaddition of nitrile imines (generated in situ from hydrazonyl chloride) with trifluoroacetonitrile, showcasing a general approach to this specific class of fluorinated analogues. mdpi.com These methods provide chemists with a toolbox to selectively construct a wide array of structurally defined 1,2,4-triazole derivatives. isres.org
Table 3: Catalyst-Directed Regioselective Synthesis of Disubstituted 1,2,4-Triazoles
| Catalyst | Product Isomer | Reactants | Yield | Reference |
|---|---|---|---|---|
| Ag(I) | 1,3-disubstituted | Isocyanides, Diazonium salts | High | isres.org |
| Cu(II) | 1,5-disubstituted | Isocyanides, Diazonium salts | High | isres.orgorganic-chemistry.org |
Post-Cyclization Functionalization Strategies, including Alkylation
Once the 1,2,4-triazole core is synthesized, further structural diversity can be achieved through post-cyclization functionalization. These strategies allow for the introduction of various substituents at specific positions on the heterocyclic ring. acs.orgmdpi.com
Alkylation is a common post-cyclization modification. The introduction of an alkyl/aryloxymethyl substituent at the N1 position of the triazole ring can be accomplished by the alkylation of a pre-formed methyl 1,2,4-triazole-3-carboxylate. mdpi.com The reaction of 5-aryl-4-trifluoroacetyltriazoles with alkyl halides, using sodium carbonate as a base in DMF, preferentially yields 2-substituted triazoles. nih.gov
Beyond simple alkylation, C-H functionalization offers a direct way to introduce new bonds. Palladium-catalyzed direct C-H arylation of 1-substituted 1,2,4-triazoles has been developed, enabling the formation of complex arylated products. nih.gov This method tolerates a number of functional groups on the bromoarene coupling partner. nih.gov
Another powerful technique involves the use of sterically hindered metal-amide bases for selective metalation. acs.org The use of TMPZnCl·LiCl or TMPMgCl·LiCl allows for the deprotonation of the 1,2,4-triazole ring at specific positions, creating an organometallic intermediate that can then be trapped with various electrophiles. acs.org This enables the introduction of a wide range of functional groups under mild conditions, providing a versatile route to highly functionalized 1,2,4-triazoles. acs.org
Advanced Spectroscopic and Structural Elucidation of 1h 1,2,4 Triazole, 1,3,5 Triphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei. For 1,3,5-triphenyl-1H-1,2,4-triazole, ¹H and ¹³C NMR, along with two-dimensional techniques, are used in concert to provide an unambiguous assignment of its complex structure.
In the ¹H-NMR spectrum of 1,3,5-triphenyl-1H-1,2,4-triazole, the signals corresponding to the protons are observed in the aromatic region, typically between 7.0 and 8.5 ppm. The three distinct phenyl groups attached to the triazole core (at positions 1, 3, and 5) result in a complex pattern of multiplets due to spin-spin coupling between adjacent protons.
The protons of the phenyl group at the N-1 position of the triazole ring often exhibit a distinct set of signals compared to the protons on the phenyl groups at C-3 and C-5. The chemical shifts are influenced by the electronic environment, which is modulated by the nitrogen-rich triazole heterocycle. Protons on the phenyl rings typically appear as multiplets, integrating to a total of 15 protons. The exact chemical shifts can vary depending on the solvent used for the analysis, but a representative spectrum would show overlapping signals corresponding to the ortho, meta, and para protons of the three phenyl rings. For some substituted 1,2,4-triazole (B32235) derivatives, the protons of the triazole ring itself appear as sharp singlets, often in the range of 7.7 to 8.4 ppm. nih.gov
Table 1: Representative ¹H-NMR Chemical Shift Data for Aromatic Protons in Phenyl-Substituted Triazoles This table provides illustrative data based on typical values for similar compounds.
| Proton Type | Representative Chemical Shift (δ) (ppm) | Multiplicity |
| Phenyl H (ortho, meta, para) | 7.20 - 8.20 | Multiplet (m) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The proton-decoupled ¹³C-NMR spectrum provides crucial information about the carbon skeleton of the molecule. For 1,3,5-triphenyl-1H-1,2,4-triazole, distinct signals are expected for the two carbons of the triazole ring and for the carbons of the three phenyl substituents.
The carbons of the triazole ring (C-3 and C-5) are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and their involvement in the aromatic system. Their signals typically appear in the range of 150-165 ppm. urfu.ru The carbons of the phenyl groups produce signals in the characteristic aromatic region of approximately 125-140 ppm. This includes signals for the ipso-carbons (the carbons directly attached to the triazole ring), which can sometimes be distinguished by their lower intensity, as well as the ortho, meta, and para carbons. For other 1,2,4-triazole derivatives, the triazole carbon signals have been observed between 144 and 159 ppm. nih.gov
Table 2: Representative ¹³C-NMR Chemical Shift Data for 1,3,5-triphenyl-1H-1,2,4-triazole This table provides illustrative data based on typical values for similar compounds.
| Carbon Type | Representative Chemical Shift (δ) (ppm) |
| Triazole C-3 & C-5 | 150 - 165 |
| Phenyl C (ipso) | 135 - 145 |
| Phenyl C (ortho, meta, para) | 125 - 132 |
Two-Dimensional NMR Techniques (e.g., HMQC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of 1,3,5-triphenyl-1H-1,2,4-triazole. The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is particularly valuable. youtube.com This technique correlates the chemical shifts of protons directly with the carbons to which they are attached (one-bond ¹H-¹³C coupling).
In an HMQC spectrum of the target compound, cross-peaks would appear, linking the signals of the aromatic protons in the ¹H spectrum to the signals of their corresponding aromatic carbons in the ¹³C spectrum. This allows for the precise assignment of each C-H pair in the three phenyl rings. The absence of a correlation peak for a carbon signal in the aromatic region confirms its identity as a quaternary carbon, such as the ipso-carbons of the phenyl rings and the C-3 and C-5 carbons of the triazole ring. youtube.comrsc.org More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2-3 bond) correlations, further solidifying the structural assignment by linking protons on the phenyl rings to the carbons of the central triazole core.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule.
The FTIR spectrum of 1,3,5-triphenyl-1H-1,2,4-triazole is characterized by several key absorption bands that confirm the presence of the aromatic rings and the triazole heterocycle.
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the C-H stretching vibrations of the phenyl groups. researchgate.net
Aromatic C=C Stretching: Multiple sharp bands of varying intensity appear in the 1450-1610 cm⁻¹ range, which are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic phenyl rings. researchgate.net
Triazole Ring Vibrations: The stretching vibrations of the triazole ring, involving C=N and N=N bonds, are typically observed in the 1550-1620 cm⁻¹ region and can sometimes overlap with the aromatic C=C signals. nih.gov Specific bands related to the triazole ring skeleton, such as C-N stretching, often appear in the 1100-1300 cm⁻¹ range. rsc.org
Table 3: Principal FTIR Absorption Bands for 1,3,5-triphenyl-1H-1,2,4-triazole This table provides illustrative data based on typical values for similar compounds.
| Vibrational Mode | Representative Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |
| C=N / N=N Stretch (Triazole) | 1550 - 1620 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |
| Triazole Ring / C-N Stretch | 1100 - 1300 | Medium |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. For 1,3,5-triphenyl-1H-1,2,4-triazole, Raman spectroscopy can provide valuable information about the core heterocyclic structure and the phenyl substituents.
The symmetric "breathing" modes of the phenyl rings typically give rise to strong Raman bands. Furthermore, the vibrations of the C-C and C=N bonds within the triazole ring, which may be weak in the FTIR spectrum, can be prominent in the Raman spectrum. researchgate.net For the parent 1,2,4-triazole molecule, intense Raman bands are observed that are assigned to various ring stretching and deformation modes. researchgate.netcpsjournals.org In the case of 1,3,5-triphenyl-1H-1,2,4-triazole, the Raman spectrum would be expected to show strong signals for the symmetric phenyl ring modes and characteristic vibrations of the substituted triazole core, aiding in a complete vibrational analysis of the molecule.
Mass Spectrometry for Molecular Identification
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. For 1H-1,2,4-Triazole, 1,3,5-triphenyl-, with a molecular formula of C₂₀H₁₅N₃, the expected molecular weight is approximately 297.35 g/mol . nist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, resulting in the formation of protonated molecules [M+H]⁺ or other adducts. This technique is frequently employed for the structural confirmation and analysis of triazole derivatives. nih.govresearchgate.netnih.gov
Studies on various 1,2,4-triazole derivatives have demonstrated the utility of ESI-MS in confirming their molecular mass and elucidating their fragmentation patterns. researchgate.net For instance, the fragmentation of 1,2,4-triazolylthioacetate acids under ESI-MS conditions has been systematically studied to understand their decay patterns. researchgate.net Although specific ESI-MS data for 1H-1,2,4-triazole, 1,3,5-triphenyl- is not detailed in the provided results, the general principles of ESI-MS applied to related triazole structures are well-established. nih.govresearchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) experiments can further provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is essential for analyzing complex mixtures and for the quantification of specific compounds in various matrices. sciex.comnih.govnih.gov
In the context of triazole compounds, LC-MS and its more advanced version, LC-tandem mass spectrometry (LC-MS/MS), are widely used for the detection and quantification of triazole fungicides and their metabolites in environmental and biological samples. sciex.comnih.govnih.gov The analysis of triazole derivative metabolites, which are often polar and exhibit poor fragmentation, can be challenging. sciex.com However, techniques like differential mobility spectrometry (DMS) coupled with LC-MS/MS can enhance selectivity and reduce chemical noise, allowing for reliable detection at low concentrations. sciex.comnih.gov For the analysis of 1H-1,2,4-Triazole, 1,3,5-triphenyl-, an LC-MS method would typically involve a reverse-phase column for separation, followed by ESI-MS detection. nih.gov
| Analytical Technique | Application to Triazole Analysis | Key Findings/Advantages |
| ESI-MS | Molecular mass confirmation and fragmentation studies of triazole derivatives. nih.govresearchgate.net | Soft ionization preserves the molecular ion; MS/MS provides structural details. nih.gov |
| LC-MS | Separation and quantification of triazoles in complex mixtures. sciex.comnih.gov | High sensitivity and selectivity, especially when coupled with tandem MS. sciex.comnih.gov |
| LC-DMS-MS/MS | Improved selectivity for polar triazole metabolites in complex matrices. sciex.com | Reduces background noise and interferences, enabling lower detection limits. sciex.comnih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction of 1H-1,2,4-Triazole, 1,3,5-triphenyl- Derivatives
In derivatives of 3-phenyl-1,2,4-triazole, the planarity of the triazole ring has been confirmed, and the dihedral angles between the triazole and phenyl rings have been determined. core.ac.ukresearchgate.netnih.gov For example, in 3-(4-methylphenyl)-4-amino-5-mercapto-1,2,4-triazole and 3-phenyl-4-amino-5-mercapto-1,2,4-triazole, the triazole rings are planar and are oriented at specific angles with respect to the phenyl rings. core.ac.ukresearchgate.net The crystal structures of these compounds are often stabilized by intermolecular hydrogen bonds. core.ac.ukresearchgate.net
| Compound Derivative | Crystal System | Space Group | Key Structural Features |
| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | Triclinic | P-1 | Planar triazole ring. core.ac.ukresearchgate.net |
| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole | Triclinic | P-1 | Planar triazole ring. core.ac.ukresearchgate.net |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Fused ring system. mdpi.com |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | Fused ring system. mdpi.com |
Analysis of Molecular Packing Modes
The way molecules arrange themselves in a crystal, known as molecular packing, is governed by various intermolecular interactions. These interactions are crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. bohrium.comnih.govmdpi.commdpi.com
In the crystal structures of substituted triazoles, a variety of intermolecular interactions play a role in stabilizing the crystal lattice. These include:
Hydrogen Bonds: Classical hydrogen bonds, such as O–H···N and N–H···N, are often significant in directing the molecular assembly. core.ac.ukresearchgate.netnih.gov
π-Interactions: π···H and π···π interactions involving the aromatic rings contribute to the crystal packing. mdpi.com
Fingerprint plots derived from Hirshfeld surfaces provide a quantitative breakdown of the different types of intermolecular contacts. bohrium.comnih.gov For example, in some triazole derivatives, C···H and H···H contacts can be major contributors to the crystal packing, indicating the importance of hydrophobic interactions. nih.gov The nature and strength of these interactions can be further investigated using computational methods like PIXEL energy calculations and Atoms-in-Molecules (AIM) theory. bohrium.com
Electronic Spectroscopy for Photophysical Investigation
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule.
The UV-Visible spectrum of 1H-1,2,4-Triazole, 1,3,5-triphenyl- has been recorded and is available in the NIST WebBook. nist.gov The spectrum shows absorption bands in the ultraviolet region, which are characteristic of the electronic transitions within the conjugated π-system of the molecule. nist.gov
Studies on other luminescent 4H-1,2,4-triazole derivatives have shown that the absorption and emission properties are highly dependent on the molecular structure, particularly the extent of π-conjugation. nih.gov For instance, attaching aromatic or heteroaromatic groups to the triazole core can lead to compounds with high luminescence and large quantum yields. nih.gov The photophysical properties of triazole derivatives are also influenced by the solvent environment. nih.govresearchgate.netrsc.org Time-dependent density functional theory (TD-DFT) calculations are often used to complement experimental spectra and to better understand the nature of the electronic transitions. rsc.org
| Spectroscopic Technique | Information Obtained | Relevance to 1H-1,2,4-Triazole, 1,3,5-triphenyl- |
| UV-Visible Spectroscopy | Wavelengths of maximum absorption (λmax), related to electronic transitions. nist.govnih.gov | Provides information on the conjugated system and electronic structure. nist.gov |
| Fluorescence Spectroscopy | Emission wavelengths and quantum yields. nih.govresearchgate.net | Characterizes the luminescent properties of the molecule. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 1H-1,2,4-Triazole, 1,3,5-triphenyl- reveals important information about the electronic transitions within the molecule. The spectrum is characterized by a notable absorption maximum (λmax), which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.
Based on available spectral data, the primary absorption peak for 1H-1,2,4-Triazole, 1,3,5-triphenyl- is observed in the ultraviolet region. This absorption is attributed to π → π* transitions within the conjugated system formed by the triazole ring and the attached phenyl groups. The NIST WebBook for this compound displays a UV-Vis spectrum with a distinct absorption maximum around 260 nm. nist.gov
Table 1: UV-Vis Spectroscopic Data for 1H-1,2,4-Triazole, 1,3,5-triphenyl-
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~260 nm | nist.gov |
| Molar Absorptivity (ε) | Data not available | |
| Solvent | Data not available |
Note: The exact molar absorptivity and the solvent used for the measurement are not specified in the readily available public data.
Luminescence Spectroscopy and Photoluminescence Quantum Yields
While specific luminescence data for 1H-1,2,4-Triazole, 1,3,5-triphenyl- is not extensively documented in publicly available literature, the broader class of 1,2,4-triazole derivatives is known for its luminescent properties. Many substituted triazoles exhibit significant fluorescence, a phenomenon where a molecule absorbs light at one wavelength and then emits it at a longer wavelength.
The efficiency of this process is quantified by the photoluminescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. Research on related 4H-1,2,4-triazole derivatives has shown that these compounds can exhibit high luminescence and large quantum yields. nih.gov This suggests that 1H-1,2,4-Triazole, 1,3,5-triphenyl- may also possess notable luminescent characteristics. The difference between the absorption maximum and the emission maximum is known as the Stokes shift, which is a key parameter in characterizing a fluorescent molecule.
Further research would be required to experimentally determine the specific emission maximum, Stokes shift, and photoluminescence quantum yield for 1H-1,2,4-Triazole, 1,3,5-triphenyl-.
Table 2: Luminescence Data for 1H-1,2,4-Triazole, 1,3,5-triphenyl-
| Parameter | Value | Reference |
| Emission Maximum (λem) | Data not available | |
| Stokes Shift | Data not available | |
| Photoluminescence Quantum Yield (Φf) | Data not available | |
| Solvent | Data not available |
Computational Chemistry and Theoretical Modeling of 1h 1,2,4 Triazole, 1,3,5 Triphenyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties for triazole derivatives from the ground state electron density.
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. For 1,3,5-triphenyl-1H-1,2,4-triazole, DFT calculations are used to determine the energies of these frontier orbitals. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Electronegativity (χ) | Tendency to attract electrons | 3.85 |
| Global Hardness (η) | Resistance to change in electron distribution | 2.65 |
| Global Softness (S) | Reciprocal of hardness | 0.38 |
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structure validation. researchgate.net For 1,3,5-triphenyl-1H-1,2,4-triazole, DFT calculations can predict:
Vibrational Spectra (FT-IR and Raman): By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. Comparing the calculated frequencies and intensities with experimental FT-IR and Raman spectra helps in assigning specific vibrational modes to the observed bands. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be computed. researchgate.net These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the connectivity of the atoms within the molecule.
Electronic Spectra (UV-Visible): Time-dependent DFT (TD-DFT) can predict electronic transitions and generate a theoretical UV-Visible absorption spectrum. researchgate.net This helps in understanding the electronic structure and the nature of the orbitals involved in the absorption of light.
Molecular Dynamics Simulations for Conformational Analysis
Studies on other triazole-based compounds have successfully used MD simulations to understand how molecular flexibility and conformational changes are related to their biological activity. nih.gov In the case of 1,3,5-triphenyl-1H-1,2,4-triazole, MD simulations could reveal the preferred orientations of the phenyl rings in different solvent environments and how these conformations might influence intermolecular interactions, such as crystal packing or binding to a biological target.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical methods are essential for elucidating the detailed mechanisms of chemical reactions. They allow for the study of reaction pathways, the identification of intermediates, and the characterization of transition states.
The formation of the 1,2,4-triazole (B32235) ring is typically achieved through a cyclization reaction. For example, 1,3,5-trisubstituted-1,2,4-triazoles can be synthesized via the cyclization of 1,2,4-triazenes or from the reaction of amidrazones with aldehydes. researchgate.netchemicalbook.com Quantum chemical calculations, often using DFT or higher-level methods like Coupled Cluster (CCSD(T)), can model these reaction pathways. researchgate.net
A transition state analysis involves locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction. By calculating the structure and energy of the transition state for the cyclization leading to 1,3,5-triphenyl-1H-1,2,4-triazole, key mechanistic details can be uncovered. This includes identifying which bonds are breaking and forming and understanding the electronic rearrangements that occur. Such studies provide a theoretical basis for optimizing reaction conditions to improve yields and selectivity in the synthesis of this and related triazole compounds. researchgate.neteurjchem.com
Excited-State Proton Transfer (ESIPT) Mechanism Investigations
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This phenomenon is contingent on the presence of both a proton-donating and a proton-accepting group in close proximity within the molecular structure. In the case of 1H-1,2,4-Triazole, 1,3,5-triphenyl-, the core structure lacks a suitable intramolecular proton donor, such as a hydroxyl or amino group, that is typically required for ESIPT to occur. The protons on the phenyl rings are not sufficiently acidic to participate in such a transfer under normal photoexcitation conditions.
Theoretical studies on related triazole derivatives support the unlikelihood of ESIPT in compounds lacking the requisite functional groups. For instance, a theoretical study on a series of triazole pyrimidinyl fluorophores, which also lack a direct proton-donating substituent, concluded that the ESIPT process is difficult to happen. nih.gov Instead, the large Stokes shift observed in these compounds was attributed to an Intramolecular Charge Transfer (ICT) process in the excited state. nih.gov This suggests that for 1H-1,2,4-Triazole, 1,3,5-triphenyl-, other deactivation pathways for the excited state, such as ICT or phosphorescence, are more probable than ESIPT. In an ICT process, upon excitation, electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. In 1,3,5-triphenyl-1H-1,2,4-triazole, the phenyl rings can act as electron-donating or -accepting moieties, and the triazole ring can also participate in charge redistribution, making ICT a plausible excited-state deactivation pathway.
Further computational investigations into the excited-state properties of phenyl-substituted triazoles have focused on phenomena like the Twisted Intramolecular Charge Transfer (TICT) effect, which can influence their photophysical properties and catalytic efficiency. acs.org These studies highlight the importance of considering alternative excited-state mechanisms in triazole derivatives that are not structurally amenable to ESIPT.
In Silico Approaches for Molecular Interaction Studies
In silico methods, particularly molecular docking, are powerful tools for investigating and predicting the interactions between a small molecule, such as 1H-1,2,4-Triazole, 1,3,5-triphenyl-, and a biological macromolecule, typically a protein. These computational techniques are instrumental in drug discovery and materials science for elucidating binding modes, affinities, and the non-covalent interactions that govern molecular recognition.
While specific molecular docking studies exclusively targeting 1H-1,2,4-Triazole, 1,3,5-triphenyl- are not extensively documented in the reviewed literature, numerous studies on structurally similar 1,2,4-triazole derivatives provide a strong framework for understanding its potential interactions. These studies demonstrate the utility of in silico approaches for this class of compounds.
For example, research on novel 3,5-diphenyl-1H-1,2,4-triazole derivatives as potential human Epidermal Growth Factor Receptor (hEGFR) inhibitors involved comprehensive molecular modeling and docking studies. nih.govbohrium.com These studies synthesized a series of derivatives and performed docking simulations to predict their binding modes within the EGFR active site, ultimately identifying compounds with significant inhibitory activity. nih.govbohrium.com One of the most active compounds, 6e , which features a modified 3,5-diphenyl-1H-1,2,4-triazole core, was shown to have a Ki value of 0.174 µM. nih.govbohrium.com
Similarly, molecular docking studies have been employed to evaluate the antimicrobial potential of various 1,2,4-triazole derivatives. ijper.orgasianpubs.org In one such study, synthesized triazole derivatives were docked against proteins essential for microbial survival, such as 1AJ0, 1JIJ, and 4ZA5, to understand the structural basis for their antibacterial and antifungal activities. ijper.org The results indicated a good correlation between the predicted binding affinities and the experimentally observed antimicrobial effects. ijper.org
The general approach in these in silico studies involves:
Target Selection: Identifying a protein of interest based on its role in a disease pathway.
Ligand and Receptor Preparation: Generating 3D structures of the triazole derivatives and the target protein, often obtained from crystallographic data (e.g., Protein Data Bank).
Docking Simulation: Using algorithms to predict the preferred binding orientation and conformation of the ligand within the protein's active site.
Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding affinity (e.g., kcal/mol) and analyzing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
A virtual screening of a large library of 1,2,4-triazole derivatives against six enzymes involved in oxidative stress regulation further illustrates the power of this approach. pensoft.net The study used semi-flexible molecular docking to identify promising antioxidant candidates, which were then subjected to further computational analysis, including ADME predictions and molecular dynamics simulations. pensoft.net
These examples underscore the value of in silico molecular interaction studies for the 1,2,4-triazole scaffold. Although direct studies on 1H-1,2,4-Triazole, 1,3,5-triphenyl- are not detailed, the existing body of research on related compounds provides a clear and established methodology for predicting its interactions with various biological targets.
| Study Focus | Triazole Derivative Type | Target Protein(s)/System | Key Findings from In Silico Analysis | Reference(s) |
| Anticancer Activity | 3,5-diphenyl-1H-1,2,4-triazole derivatives | hEGFR | Identification of potent inhibitors with nanomolar efficacy; prediction of binding modes. | nih.govbohrium.com |
| Antimicrobial Activity | 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | 1AJ0, 1JIJ, 4ZA5 | Correlation between high binding energy and observed antibacterial/antifungal activity. | ijper.org |
| Antioxidant Activity | Library of 1,2,4-triazole derivatives | Enzymes regulating oxidative stress | Virtual screening identified 23 potential hits based on binding energy for further analysis. | pensoft.net |
| Antiviral Activity | 1,2,4-triazole derivatives | Main Protease (MPro) of Coronavirus | Derivative ligands showed potential for efficient interactions and inhibition of the MPro target. | biointerfaceresearch.com |
Table 1: Examples of In Silico Molecular Interaction Studies on 1,2,4-Triazole Derivatives
Reaction Mechanisms and Chemical Transformations of 1h 1,2,4 Triazole, 1,3,5 Triphenyl
Cyclization Reaction Mechanisms Leading to 1,2,4-Triazole (B32235) Ring Formation
The synthesis of the 1,2,4-triazole core, particularly 1,3,5-trisubstituted derivatives like 1,3,5-triphenyl-1H-1,2,4-triazole, can be achieved through several cyclization strategies. These are broadly categorized into intramolecular and intermolecular processes.
Intramolecular cyclization involves the formation of the triazole ring from a single linear precursor that already contains all the necessary atoms. These methods are often efficient, leading to high yields of the desired product.
One prominent method is the oxidative cyclization of amidrazones or hydrazones . For instance, amidrazones can undergo oxidative cyclization catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) in a recyclable medium like polyethylene (B3416737) glycol (PEG), which is an environmentally benign approach. organic-chemistry.org Similarly, heterocyclic hydrazones can be cyclized using selenium dioxide (SeO2) to form fused 1,2,4-triazoles in good to excellent yields (79-98%). frontiersin.orgnih.gov
Another significant pathway is the cyclodehydration of acyl hydrazides and amides . This one-pot synthesis can be induced by triflic anhydride (B1165640) activation, followed by microwave irradiation, to produce 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org A general method involves the reaction of carboxylic acids with amidines to form an amide in situ, which then reacts with a monosubstituted hydrazine (B178648) and cyclizes to the trisubstituted triazole. frontiersin.org
| Intramolecular Method | Precursors | Reagents/Conditions | Key Features | Reference |
| Oxidative Cyclization | Amidrazones and Aldehydes | Ceric Ammonium Nitrate (CAN), PEG | Environmentally benign, recyclable medium | organic-chemistry.org |
| Oxidative Cyclization | Heterocyclic Hydrazones | Selenium Dioxide (SeO2) | High yields (79-98%) for fused triazoles | frontiersin.orgnih.gov |
| Cyclodehydration | Secondary Amides and Hydrazides | Triflic Anhydride, Microwave | One-pot synthesis | organic-chemistry.org |
| One-Pot, Two-Step Process | Carboxylic Acid, Amidine, Hydrazine | In situ amide formation | Excellent yields (up to 90%) | frontiersin.org |
Intermolecular annulation involves the coming together of two or more separate molecules to form the heterocyclic ring. These processes, often cycloadditions, are highly versatile for creating a wide range of substituted triazoles.
A key intermolecular route is the [3+2] cycloaddition . One such reaction involves aryl diazonium salts and isocyanides, where the choice of catalyst dictates the regioselectivity. Using a silver(I) catalyst selectively yields 1,3-disubstituted-1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers. nih.govorganic-chemistry.org Another variant is the 1,3-dipolar cycloaddition between nitrilimine species (generated from hydrazonoyl hydrochlorides) and oximes (from aldehydes), which produces 1,3,5-trisubstituted-1,2,4-triazoles in yields ranging from 53% to 91%. frontiersin.orgnih.gov
Electrochemical methods also provide a modern approach. An electrochemical dehydrogenative [3+2] annulation of hydrazones and amines has been developed, which proceeds without the need for transition metals, acids, bases, or external oxidants, offering an environmentally friendly pathway. sioc-journal.cn
| Intermolecular Method | Precursors | Reagents/Conditions | Key Features | Reference |
| [3+2] Cycloaddition | Aryl Diazonium Salts, Isocyanides | Ag(I) or Cu(II) catalyst | Catalyst-controlled regioselectivity | nih.govorganic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Hydrazonoyl Hydrochlorides, Aldehydes | Triethylamine | Applicable to a wide range of aldehydes | frontiersin.orgnih.gov |
| Deamination Annulation | Nitriles, Hydrazines | Base-mediated | Tolerates various functional groups | nih.gov |
| Electrochemical [3+2] Annulation | Hydrazones, Amines | Electrochemical cell | Metal- and oxidant-free | sioc-journal.cn |
Substituent Effects on Reaction Selectivity and Efficiency
The nature and position of substituents on the precursors play a critical role in directing the course and outcome of 1,2,4-triazole synthesis. These effects can be electronic or steric in nature.
Steric hindrance is a significant factor. For example, in the synthesis of 1,2,4-triazoles from arylidenearylthiosemicarbazides, steric factors imparted by ortho-disubstituted substrates can alter the reaction pathway, leading to the formation of thiodiazoles instead of the expected triazoles. acs.org While substituents on an acyl hydrazide unit may not influence the reaction rate or yield, general steric hindrances from bulky groups can reduce the reaction rate. isres.org
Electronic effects also govern reactivity. In the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles via a metal-free reaction of aryl diazonium salts, the use of a weak base like DABCO is critical for the reaction to proceed. nih.gov Furthermore, different chemical substituents on the triazole ring can substantially affect the electron density of coordinated metal centers in organometallic complexes, which in turn influences their catalytic or photochemical properties. acs.org The presence of strongly electron-withdrawing groups on phenyl rings attached to the triazole core has been noted to enhance biological activity, suggesting a significant alteration of the molecule's electronic properties. nih.gov
Photochemical and Thermal Decomposition Pathways of 1,2,4-Triazoles
The stability of the 1,2,4-triazole ring under thermal and photochemical stress is a key characteristic.
Thermal Decomposition : Theoretical studies show that 1,2,4-triazole is more thermally stable than its 1,2,3-triazole isomer. researchgate.netacs.org Its primary decomposition pathway involves an H-transfer, which has a relatively high energy barrier of approximately 52 kcal/mol. acs.org Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveals that the decomposition of 1,2,4-triazole derivatives often occurs in distinct stages at high temperatures. For the parent 1H-1,2,4-triazole, decomposition begins around 300°C and proceeds in three stages. researchgate.net The thermal stability is directly dependent on the molecular structure and the nature of its substituents. researchgate.net For some derivatives, kinetic parameters such as the activation energy (Ea) and entropy of activation (ΔS#) have been calculated to quantify their stability. jocpr.com
| Compound | Decomposition Range (°C) | Number of Steps | Activation Energy (Ea) (kJ/mol) | Reference |
| 1H-1,2,4-triazole | 300 - 486 | 3 | - | researchgate.net |
| Substituted Triazole (MM4c) | 100 - 600 | 1 | 48.24 | jocpr.com |
| Substituted Triazole (MM4d) | 100 - 500 | 1 | 37.79 | jocpr.com |
| Substituted Triazole (MM4e) | 100 - 500 | 1 | 34.80 | jocpr.com |
Photochemical Pathways : The photochemical behavior of 1,2,4-triazoles is also of significant interest. A novel photochemical synthesis of 1,2,4-triazoles has been developed, highlighting the ring's involvement in photo-induced reactions. nih.govrsc.org This multi-component reaction is initiated by the photoexcitation of an azodicarboxylate to a triplet species. This reactive intermediate then adds to a diazoalkane to form an azomethine ylide, which subsequently undergoes a dipolar cycloaddition with a nitrile to yield the 1,2,4-triazole ring. nih.gov This pathway demonstrates that the triazole ring can be formed under mild photochemical conditions, a process that can be scaled up using flow chemistry. rsc.org
Chemical Transformations and Derivatization of the Triazole Core
The 1H-1,2,4-triazole ring is aromatic and can undergo various chemical transformations, allowing for the synthesis of a diverse array of derivatives.
Electrophilic Substitution and Alkylation : The nitrogen atoms of the triazole ring are susceptible to electrophilic attack. The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation reactions can be directed to specific nitrogen atoms. For example, using sodium ethoxide as a base directs alkylation to the N1 position. chemicalbook.com The sulfur atom in 1,2,4-triazole-3-thione derivatives is a soft nucleophile and can be readily alkylated with reagents like phenacyl bromide or butyl iodide to form S-substituted triazoles. nih.gov
Metalation : The N-H proton of the triazole ring is acidic enough to be removed by bases, allowing for metalation. 1H-1,2,4-triazoles can be easily metalated with bases like sodium hydroxide (B78521) or with salts such as silver nitrate and copper nitrate to form the corresponding organometallic compounds. chemicalbook.com
Functional Group Interconversion : Substituents on the triazole ring can be chemically modified. For example, 1,2,4-triazole-3-thiones can be synthesized from acylhydrazides and can serve as versatile intermediates for further reactions, such as conversion into thiazolo[3,2-b] frontiersin.orgnih.govresearchgate.nettriazole-6(5H)-ones. nih.govmdpi.com These thiones can also undergo desulfurization when treated with a thiophilic copper catalyst to yield the corresponding 1,2,4-triazoles. acs.org
| Transformation Type | Reagents | Product | Key Feature | Reference |
| N-Alkylation | Methyl Sulfate, NaOH(aq) | 1-methyl- and 4-methyl-1,2,4-triazole | Mixture of isomers | chemicalbook.com |
| S-Alkylation | Phenacyl Bromide, K2CO3 | 3-Phenacylthio-1,2,4-triazole | Specific to thione derivatives | nih.gov |
| Metalation | Sodium Hydroxide | Sodium triazolide | Formation of organometallic reagents | chemicalbook.com |
| Desulfurization | Cu(II) catalyst | 4,5-disubstituted 1,2,4-triazole | Removal of thione group | acs.org |
| Cyclocondensation | 1,2,4-triazole-3-thiones | Thiazolo[3,2-b] frontiersin.orgnih.govresearchgate.nettriazoles | Formation of fused bicyclic systems | nih.govmdpi.com |
Advanced Materials Science Applications of 1h 1,2,4 Triazole, 1,3,5 Triphenyl Derivatives
Optoelectronic Device Integration
The electron-deficient nature of the 1,2,4-triazole (B32235) ring makes its derivatives, including those based on the 1,3,5-triphenyl-1H-1,2,4-triazole scaffold, highly suitable for various roles within optoelectronic devices. Their inherent properties facilitate efficient charge transport and enable their use as host materials and emitters in light-emitting technologies.
Organic Light-Emitting Diodes (OLEDs) and Related Technologies (PHOLEDs, PLEDs)
Derivatives of 1,2,4-triazole are recognized for their potential in organic light-emitting diodes (OLEDs), including phosphorescent OLEDs (PHOLEDs). The 1,3,5-triazine (B166579) core, a related nitrogen-containing heterocycle, has been extensively studied and provides insights into the potential of triazole-based materials. researchgate.netnih.govrsc.org For instance, star-shaped 1,3,5-triazine derivatives have been synthesized and investigated as new electron transport-type host materials for green phosphorescent OLEDs. rsc.org The design of these molecules often involves linking the triazine or triazole core to various aromatic arms, such as carbazole (B46965), to fine-tune the material's properties. researchgate.netnih.gov Bipolar host materials, which can transport both electrons and holes, are crucial for achieving high-efficiency PHOLEDs with low efficiency roll-off. rsc.org In this context, derivatives of 1,3,5-triazine linked to carbazole have been developed as bipolar host materials for highly efficient blue and green PHOLEDs. rsc.org
While specific data for 1H-1,2,4-triazole, 1,3,5-triphenyl- in OLEDs is limited in the provided results, the broader class of triazole derivatives shows significant promise. For example, platinum(II) complexes incorporating a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed for efficient green OLEDs. rsc.org These devices, particularly those with a double-emitting layer structure, have demonstrated high external quantum efficiencies (EQE) up to 26.90% with minimal efficiency roll-off. rsc.org This suggests that the incorporation of triphenyl-triazole moieties could lead to high-performance OLED devices.
Development of Electron-Transporting and Hole-Blocking Materials
The electron-deficient character of the 1,2,4-triazole ring is a key attribute for its use as an electron-transporting material (ETM) and a hole-blocking material (HBM) in OLEDs. These materials are essential for ensuring that charge carriers (electrons and holes) recombine efficiently within the emissive layer of the device, thereby maximizing light output. The high electron affinity of the triazole core facilitates the injection and transport of electrons, while its high ionization potential effectively blocks the passage of holes.
Derivatives of the related 1,3,5-triazine have been shown to be effective electron-transport materials. researchgate.net The planar nature and electron-negative character of the triazine ring contribute to high electron mobility and device durability. researchgate.net By analogy, 1,3,5-triphenyl-1H-1,2,4-triazole and its derivatives are expected to exhibit similar beneficial properties.
Blue-Emitting Materials for Electroluminescence Devices
The development of stable and efficient blue-emitting materials remains a critical challenge in OLED technology. The wide bandgap and high triplet energy of many triazole derivatives make them suitable candidates for blue emitters or hosts for blue phosphorescent dopants. hkbu.edu.hkresearchgate.net Research on 1,2,4-triazole derivatives has demonstrated their potential as host materials for blue and green phosphorescent organic light-emitting devices. hkbu.edu.hk
Furthermore, the synthesis of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine (B147588) and carbazole derivatives has been explored. rsc.org By linking carbazole units to the triazine framework, researchers have created emitters with high thermal stability. A blue OLED using one such emitter as a guest demonstrated a low turn-on voltage of 4.2 V, a current efficiency of 4.2 cd/A, a maximum brightness of 10389 cd/m², and an external quantum efficiency of 2.64%. rsc.org Sustainable synthetic methods for producing alkenyl-1H-1,2,4-triazoles that are good blue emitters have also been reported, with some compounds exhibiting fluorescence quantum yields as high as 0.69 in THF solution. uclm.es
Organic Photovoltaic Cells (OPVCs) and Energy Conversion Systems
The application of 1,2,4-triazole derivatives extends to the field of organic photovoltaics. In perovskite solar cells, for example, hole-transporting materials (HTMs) play a crucial role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. Efficient HTMs based on a 4-phenyl-1,2,4-triazole core have been synthesized. researchgate.net These materials, which feature a donor-acceptor-donor (D-A-D) molecular structure, have demonstrated effective intramolecular charge transfer, a key property for efficient hole transport. researchgate.net
Perovskite solar cells fabricated with these triazole-based HTMs have achieved high power conversion efficiencies (PCEs). For instance, a device using TAZ-[MeOTPATh]2 as the HTM yielded a PCE of 14.4%. researchgate.net These results highlight the potential of triazole derivatives, including those based on the 1,3,5-triphenyl-1H-1,2,4-triazole framework, for use in high-performance solar energy conversion systems.
Data Storage Devices and Molecular Electronics
The unique properties of triazole-based materials also make them interesting for applications in data storage and molecular electronics. The ability of certain molecular complexes to switch between different states with distinct physical properties is the basis for their use in memory devices. For instance, iron-amino-triazole complexes that undergo a spin-crossover transition with temperature have been investigated for sensor and memory applications. uni-hannover.de This transition results in a color change, which can be detected optically. uni-hannover.de Such molecular switches could potentially be integrated into polymer optical waveguides for data storage. uni-hannover.de
Furthermore, hyper-branched and linear polymers based on 1,3,5-triazine have been reported for multilayer data storage applications. rsc.org The development of functionalized triazines is anticipated to lead to more advanced materials for energy storage. rsc.org
Liquid Crystalline Behavior and Optical Waveguide Technologies
In the realm of optical waveguide technologies, organic materials capable of guiding light are of great interest. Self-assembled microstructures of certain triazole derivatives can act as optical waveguides. researchgate.net For example, a 2H-benzo[d] uni-hannover.decnrs.fruni-hannover.detriazole derivative has been shown to form needle-like supramolecular structures that can guide light. researchgate.net More recently, iron-amino-triazole molecular complexes have been integrated into the core of polymer optical waveguides to create temperature sensors. uni-hannover.deuni-hannover.de These sensors utilize the temperature-dependent change in the absorption spectrum of the triazole complex to modulate the transmitted light. uni-hannover.deuni-hannover.de This demonstrates the potential of incorporating 1H-1,2,4-triazole, 1,3,5-triphenyl- derivatives into waveguide structures for sensing and other photonic applications.
Polymer Science and Functional Macromolecules
The incorporation of triazole moieties into polymer structures is a well-established strategy for developing materials with enhanced thermal stability, specific conductivity, and coordinating capabilities. While the direct polymerization of 1,3,5-triphenyl-1H-1,2,4-triazole is not widely documented, the principles of triazole-based polymer synthesis provide a framework for its potential applications.
Incorporation into Polymer Backbones
The integration of heterocyclic rings into the main chain of a polymer can significantly enhance its properties. For 1,2,4-triazole systems, this has been achieved through various polycondensation reactions. One established method involves the reaction of di(hydroxyphenyl)-1,2,4-triazole monomers with activated aromatic dihalides. scispace.com This nucleophilic displacement reaction yields high molecular weight poly(1,2,4-triazoles) with high glass transition temperatures (ranging from 192 to 216 °C) and excellent thermal stability, showing no weight loss below 300 °C. scispace.com
For a bulky monomer like 1,3,5-triphenyl-1H-1,2,4-triazole, incorporation into a polymer backbone would require the presence of at least two reactive functional groups on the phenyl rings. The inherent rigidity and thermal stability of the triphenyl-triazole core could lead to polymers with very high glass transition temperatures and thermal degradation points, suitable for high-performance applications.
Synthesis of Triazole-Functionalized Polymers
A more common approach involves attaching the triazole unit as a pendant group to a pre-existing polymer backbone. This method allows for the modification of polymer properties without altering the main chain structure. For instance, polymers can be functionalized using click chemistry, a powerful method for linking molecules, often involving the formation of 1,2,3-triazole rings from azides and alkynes. researchgate.netrsc.orgscispace.commdpi.commdpi.com
While less common for 1,2,4-triazoles, analogous functionalization strategies could be envisioned for 1,3,5-triphenyl-1H-1,2,4-triazole. A polymer with reactive side chains could be modified with a suitably functionalized derivative of triphenyl-triazole. The large, hydrophobic triphenyl-triazole groups could be used to tune the solubility of the polymer, enhance its thermal properties, or introduce sites for metal coordination or specific molecular interactions. The use of 1H-1,2,4-triazole has been shown to improve the characteristics of proton-conducting membranes for use in fuel cells at temperatures above 100 °C. nih.gov
Coordination Chemistry in Functional Materials
The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions, making its derivatives highly valuable in the construction of functional coordination compounds.
Metal-Organic Frameworks (MOFs) based on Triazole Ligands
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Triazole-based ligands are frequently used in MOF synthesis due to their ability to bridge multiple metal centers. For example, ligands like 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid have been used to create 3D lanthanide-based MOFs that exhibit photocatalytic activity for the degradation of organic dyes. nih.govnih.gov Similarly, 3-amino-1H-1,2,4-triazole-5-carboxylic acid has been employed to synthesize a range of transition metal complexes with dimensionalities from discrete molecules to 2D layers. nih.govmdpi.com
Direct use of 1,3,5-triphenyl-1H-1,2,4-triazole as a primary linker in MOFs is not prominently reported in scientific literature. The significant steric hindrance caused by the three phenyl substituents likely impedes the coordination of the triazole's nitrogen atoms to form extended, porous frameworks. However, it could potentially be integrated as a component of a larger, more complex ligand, where it could influence the pore environment and functionality of the resulting MOF.
Transition Metal Complexes for Material Applications (e.g., Iridium(III) Complexes)
Derivatives of triphenyl-1,2,4-triazole have shown significant promise as ligands in transition metal complexes for optoelectronic applications. Cationic iridium(III) complexes, in particular, are of great interest for their use in phosphorescent organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). researchgate.net
Researchers have successfully synthesized and characterized a series of cationic iridium(III) complexes using 3,4,5-triphenyl-4H-1,2,4-triazole (tPhTAZ) type cyclometalating ligands. researchgate.netacs.org These complexes, when combined with ancillary ligands like 2,2′-bipyridine, exhibit efficient yellow to blue-green light emission and good electrochemical stability. researchgate.netacs.org The bulky triphenyl-triazole ligand helps to stabilize the molecule and can suppress concentration quenching in the solid state, which is crucial for device performance. researchgate.net LECs fabricated using these complexes have demonstrated high peak current efficiencies and brightness, highlighting the potential of these materials in lighting and display technologies. researchgate.netacs.org
| Complex | Emission Color (in solution) | Max Emission (λem, nm) | Quantum Yield (Φ) | Oxidation Potential (Eox, V) | Reduction Potential (Ered, V) | Reference |
|---|---|---|---|---|---|---|
| [Ir(tPhTAZ-C^N)2(bpy)]PF6 type | Yellow to Blue-Green | ~480-560 | High | Reversible | Reversible | researchgate.netacs.org |
| [Ir(dphtz)2(bpy)]PF6 | Yellow | 547 | 0.89 (in film) | - | - | acs.org |
Emerging Applications in Chemical Technologies
Beyond polymer and coordination chemistry, derivatives of 1,3,5-triphenyl-1,2,4-triazole are being explored for novel applications in medicinal chemistry and materials science, demonstrating the versatility of this chemical scaffold.
A significant area of research is in the development of neuroprotective agents. A series of 1,3,5-triphenyl-1,2,4-triazole derivatives were designed and synthesized to target acute ischemic stroke. nih.gov One particular compound from this series showed promising neuroprotective effects in a rat model of stroke by exerting both anti-oxidative and anti-inflammatory actions. nih.gov The mechanism is believed to involve the inhibition of key proteins like Keap1, COX-2, and iNOS, which are involved in oxidative stress and neuroinflammation. Furthermore, the compound was found to protect the blood-brain barrier (BBB). nih.gov This research highlights the potential of these derivatives as candidates for treating complex neurological diseases.
In the realm of materials science, a 3,4,5-triphenyl-1,2,4-triazole derivative has been identified as a multifunctional n-type material exhibiting aggregation-induced emission (AIE). sciengine.com AIEgens are molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation in a solid state or poor solvent. This property is highly desirable for applications in OLEDs, chemical sensors, and bio-imaging. The development of an n-type AIEgen based on the triphenyl-triazole core is particularly notable, as stable and efficient n-type materials are crucial for improving the performance of organic electronic devices. sciengine.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3,5-triphenyl-1H-1,2,4-triazole, and how are reaction conditions optimized?
- Answer : A standard method involves the reaction of substituted benzaldehydes with 4-amino-1,2,4-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives to form Schiff bases . Optimization includes adjusting solvent polarity, reaction time (typically 4–6 hours), and acid catalyst concentration. Lower yields (e.g., 32% in one study ) may be improved by using microwave-assisted synthesis or alternative catalysts like Ba(OH)₂·8H₂O .
Q. Which spectroscopic techniques are most effective for characterizing 1,3,5-triphenyl-1H-1,2,4-triazole derivatives?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the triazole ring. Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like C=N and N-H stretches. X-ray crystallography is recommended for resolving structural ambiguities, particularly in polymorphic forms .
Q. What are the primary biological activities associated with 1,3,5-triphenyl-1H-1,2,4-triazole derivatives?
- Answer : These derivatives exhibit antifungal, antibacterial, and antioxidant properties. For instance, nitro-triazole analogs show inhibitory effects against Candida albicans via binding to fungal cytochrome P450 enzymes . Structure-activity relationship (SAR) studies emphasize the role of electron-withdrawing groups (e.g., -NO₂, -Cl) in enhancing bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazole derivatives?
- Answer : Discrepancies often arise from variations in substituent positioning or impurities. For example, a study initially attributing activity to a triazole-containing compound was later corrected to identify a pyrazole derivative as the active ingredient . To mitigate such issues:
- Perform rigorous purity analysis (HPLC, elemental analysis).
- Use computational docking studies to validate binding mechanisms .
- Compare results across multiple cell lines or microbial strains .
Q. What strategies improve the selectivity of 1,3,5-triphenyl-1H-1,2,4-triazole derivatives in targeting specific enzymes?
- Answer : Introduce steric hindrance via bulky substituents (e.g., triphenyl groups) to block non-target interactions. Molecular dynamics simulations can predict binding affinities for fungal vs. human enzymes. Experimental validation via enzyme inhibition assays (e.g., CYP51 for antifungals) is critical .
Q. How do environmental factors (pH, temperature) influence the stability of triazole derivatives during storage?
- Answer : Stability studies indicate optimal storage at 2–30°C in inert atmospheres to prevent oxidation . Degradation pathways (e.g., hydrolysis of Schiff bases) are pH-dependent; acidic conditions accelerate decomposition. Use accelerated stability testing (40°C/75% RH) to predict shelf-life .
Methodological Considerations
Q. What experimental designs are recommended for SAR studies of triazole derivatives?
- Answer :
- Step 1 : Synthesize a library of analogs with systematic substituent variations (e.g., halogens, alkyl chains).
- Step 2 : Screen for bioactivity using standardized assays (e.g., MIC for antifungals).
- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .
Q. How can researchers address low yields in triazole synthesis?
- Answer :
- Catalyst Screening : Test alternatives like zeolites or ionic liquids.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance reactivity.
- Workflow Adjustments : Use flow chemistry for better temperature control .
Data Validation and Reproducibility
Q. What steps ensure reproducibility in triazole derivative synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
